N,N-Didesmethylvenlafaxine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQHIQRIIBKNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891440 | |

| Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93413-77-5 | |

| Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Didesmethylvenlafaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIDESMETHYLVENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3235EO37UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Didesmethylvenlafaxine chemical structure and properties

Introduction

N,N-Didesmethylvenlafaxine, also known as Dinorvenlafaxine, is a chemical compound recognized primarily as a minor metabolite of the widely prescribed antidepressant drug, venlafaxine.[1][2] Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, anxiety, and panic disorders.[3][4] Understanding the structure, properties, and metabolic fate of its metabolites is crucial for a comprehensive pharmacological and toxicological assessment. This guide provides a detailed technical overview of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is structurally characterized by the removal of both methyl groups from the tertiary amine of the parent compound, venlafaxine, resulting in a primary amine.[1]

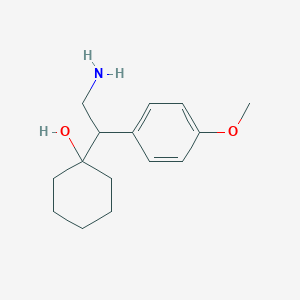

Caption: 2D structure of this compound.

The fundamental chemical identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | [1] |

| Synonyms | Dinorvenlafaxine, N,N-Didesmethyl venlafaxine | [1][5] |

| CAS Number | 93413-77-5 | [1] |

| Molecular Formula | C₁₅H₂₃NO₂ | [1] |

| Molecular Weight | 249.35 g/mol | [1] |

| Canonical SMILES | COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O | [1] |

Physicochemical Properties

The known physical and chemical properties of this compound and its hydrochloride salt are presented below. This data is essential for its synthesis, purification, and analytical detection.

| Property | Value | Reference |

| Appearance | Off-white to pale yellow solid | [6] |

| Melting Point | 168 - 172°C | [6] |

| Melting Point (HCl Salt) | 174 - 178°C | [7] |

| Molecular Weight (HCl Salt) | 285.81 g/mol | [7] |

Pharmacology and Biochemistry

Venlafaxine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[2] The main metabolic route is O-demethylation by CYP2D6 to form the major active metabolite, O-desmethylvenlafaxine (ODV).[8][9][10] A minor pathway involves N-demethylation by CYP3A4 and CYP2C19 to produce N-desmethylvenlafaxine (NDV).[9]

This compound is formed through the sequential N-demethylation of venlafaxine. This secondary metabolite is considered minor in the overall metabolic profile of the parent drug.[9][10] Both ODV and NDV can be further metabolized by CYP2C19, CYP2D6, and/or CYP3A4 to form N,O-didesmethylvenlafaxine.[3][9]

References

- 1. This compound | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. anaxlab.com [anaxlab.com]

- 7. anaxlab.com [anaxlab.com]

- 8. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N,N-Didesmethylvenlafaxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Didesmethylvenlafaxine, a key intermediate in the synthesis of the antidepressant venlafaxine, is a primary amino alcohol. Its synthesis is a critical step in the overall production of venlafaxine and its active metabolites. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, focusing on the reduction of 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol. This document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes to aid in research and development.

Introduction

This compound, chemically known as 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, serves as a crucial precursor in the pharmaceutical manufacturing of venlafaxine. The efficiency and purity of its synthesis directly impact the quality and yield of the final active pharmaceutical ingredient. The most prevalent synthetic approach involves a two-step process: the condensation of p-methoxyphenylacetonitrile with cyclohexanone to form 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol, followed by the reduction of the nitrile functional group to a primary amine. This guide will focus on the second critical step, the conversion of the cyano intermediate to this compound.

Synthesis Pathways

The primary route for the synthesis of this compound involves the reduction of the nitrile group of 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol. Several catalytic systems have been employed for this transformation, each with its own advantages in terms of yield, purity, and process conditions.

dot

Caption: General synthesis pathway for this compound.

The reduction of the cyano intermediate is the key transformation. The following diagram illustrates the different catalytic systems employed for this step.

dot

Caption: Catalytic reduction routes for this compound synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis methods for this compound.

| Catalyst System | Reagents & Conditions | Yield (%) | Purity (%) | Reference |

| Palladium on Charcoal (10%) | H₂, HCl, Methanol, 40-50°C, 15-20 kg/cm ² pressure, 7-12 hours | 72% | 99.9% | [1] |

| Palladium on Charcoal (15%) | H₂, Formic Acid, 10-15°C, 3.5-4.0 kg/cm ² pressure, 4 hours | Not explicitly stated for intermediate | High Purity Venlafaxine obtained from this intermediate | [2] |

| Raney Nickel | H₂, Potassium Borohydride, Ethanol, 20-30°C, 1 MPa pressure, ~5 hours | 99.3% (molar) | 98.1% | [3] |

| Raney Nickel | H₂, Toluene, Water, 10-12°C then 50°C, 4-8 kg/cm ² pressure | 66% | 99% | [4] |

| Co-NiO Dual Catalyst | H₂, Organic Solvent, 80-140°C, 0.1-0.5 MPa pressure, 2-4 hours | High | Not specified | [5] |

| Rhodium on Alumina | H₂, High Pressure | Not specified, mentioned as expensive | Not specified | [3] |

Experimental Protocols

Synthesis of 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol (Intermediate)

This initial step is crucial for producing the precursor for this compound.

Procedure:

-

In a suitable reactor, dissolve p-methoxyphenylacetonitrile in a dry aprotic solvent such as tetrahydrofuran (THF) and cool the mixture to a low temperature (e.g., -70°C).

-

Slowly add a strong base, such as n-butyllithium, while maintaining the low temperature.

-

After stirring for a period, add a solution of cyclohexanone in the same solvent.

-

Allow the reaction to proceed at low temperature until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Quench the reaction by adding an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product.

-

The crude product can be purified by crystallization from a suitable solvent like toluene to yield 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol as a white solid.[1]

Reduction using Palladium on Charcoal

Procedure:

-

Charge a high-pressure reactor with 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol, methanol, 10% palladium on charcoal (50% wet), and hydrochloric acid.[1]

-

Pressurize the reactor with hydrogen gas to 15-20 kg/cm ².[1]

-

Heat the mixture to 40-50°C and maintain for 7-12 hours.[1]

-

After the reaction is complete, cool the reactor and filter to remove the catalyst.

-

Concentrate the filtrate to obtain a residue.

-

Dissolve the residue in water and adjust the pH to basic (e.g., pH 10.5-11.0) with a sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then concentrate.

-

Dissolve the residue in ethyl acetate and add isopropanolic hydrochloride to precipitate the hydrochloride salt of this compound.

-

Filter and dry the solid to obtain the final product.[1]

Reduction using Raney Nickel

Procedure:

-

In a hydrogenation reactor, add ethanol, Raney nickel, and potassium borohydride.[3]

-

Add 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol to the mixture.

-

Replace the atmosphere with nitrogen and then with hydrogen.

-

Pressurize the reactor with hydrogen to 1 MPa and maintain the temperature at 20-30°C for approximately 5 hours.[3]

-

Monitor the reaction by HPLC until the starting material is consumed.

-

Depressurize the reactor, replace the atmosphere with nitrogen, and filter the reaction mixture.

-

Concentrate the filtrate under reduced pressure to obtain the product as a light yellow viscous material.[3]

Conclusion

The synthesis of this compound is a well-established process with multiple effective pathways, primarily centered on the catalytic reduction of a cyano intermediate. The choice of catalyst and reaction conditions allows for optimization based on desired yield, purity, cost, and scalability. Palladium on charcoal and Raney nickel are commonly employed catalysts, each offering high yields and purity under specific conditions. This guide provides a comprehensive technical overview to assist researchers and drug development professionals in the synthesis and process development of this key pharmaceutical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. WO2007049302A2 - An improved process for the preparation of pure venlafaxine - Google Patents [patents.google.com]

- 3. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]

- 4. Medicinal Chemistry International: VENLAFAXINE PART 2/3 [medcheminternational.blogspot.com]

- 5. CN104326927A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol sulfate - Google Patents [patents.google.com]

N,N-Didesmethylvenlafaxine: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of N,N-Didesmethylvenlafaxine, a key metabolite of the widely prescribed antidepressant, venlafaxine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core identifiers, chemical properties, metabolic pathways, synthesis, and analytical methodologies associated with this compound. The information presented herein is synthesized from peer-reviewed literature and established chemical databases to ensure technical accuracy and practical relevance.

Core Identifiers and Chemical Properties

This compound, also known as Dinorvenlafaxine, is a primary amino compound and a crucial metabolite in the biotransformation of venlafaxine. A comprehensive understanding of its identifiers and physicochemical properties is fundamental for any research involving this molecule.

Registry Numbers and Nomenclature

Accurate identification of chemical compounds is paramount in scientific research. This compound is cataloged in various chemical databases under several identifiers. The primary CAS (Chemical Abstracts Service) number for the free base is 93413-77-5 .[1] It is essential to note that other CAS numbers may exist for different salt forms, such as 130198-05-9 for the hydrochloride salt.[2][3]

A curated list of the most relevant identifiers is presented in Table 1 for ease of reference.

Table 1: Core Identifiers for this compound

| Identifier Type | Identifier | Source(s) |

| CAS Number | 93413-77-5 | [1] |

| CAS Number (HCl Salt) | 130198-05-9 | [2][3] |

| IUPAC Name | 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

| Synonyms | Dinorvenlafaxine, 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol | [4] |

| Molecular Formula | C₁₅H₂₃NO₂ | [4] |

| UNII (Unique Ingredient Identifier) | 3235EO37UJ |

Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in biological systems and analytical platforms. These properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 249.35 g/mol | [4] |

| Monoisotopic Mass | 249.172878976 Da | |

| Appearance | Off-white to pale yellow solid | [4] |

| Melting Point | 168 - 172°C | [4] |

Metabolic Fate of Venlafaxine: The Formation of this compound

Venlafaxine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[5][6] This process leads to the formation of several metabolites, including the major active metabolite, O-desmethylvenlafaxine (ODV), and two minor, less active metabolites, N-desmethylvenlafaxine (NDV) and this compound.[5][7][8]

The formation of this compound occurs through the sequential N-demethylation of venlafaxine. This metabolic route is primarily catalyzed by CYP3A4 and CYP2C19 isoenzymes.[9] The metabolic cascade can be visualized as follows:

Caption: Metabolic cascade leading to the formation of this compound.

Synthesis of Venlafaxine from this compound

Interestingly, this compound serves as a precursor in some patented synthetic routes to produce venlafaxine. This is typically achieved through an N-methylation reaction, often employing a modified Eschweiler-Clarke procedure.[10]

General Synthetic Workflow

The conversion of this compound to venlafaxine generally follows the workflow depicted below:

Caption: Simplified workflow for the synthesis of venlafaxine.

Exemplary Experimental Protocol

The following protocol is a synthesis of procedures described in the literature and should be adapted and optimized based on laboratory conditions.[1][3][11]

Objective: To synthesize venlafaxine via N-methylation of this compound hydrochloride.

Materials:

-

This compound hydrochloride

-

50% aqueous Sodium Hydroxide (NaOH) solution

-

Water (deionized)

-

Formic acid (98%)

-

Formaldehyde (37% aqueous solution)

-

Isopropyl acetate

Procedure:

-

To a stirred solution of this compound hydrochloride (e.g., 5.72 g, 20 mmol) in water (e.g., 16 ml), add a 50% aqueous NaOH solution (e.g., 4 ml, 74 mmol) at room temperature.[1][3]

-

To this mixture, add formic acid (e.g., 11.5 ml, 305 mmol) and a 37% aqueous solution of formaldehyde (e.g., 8.4 ml, 113 mmol).[1][3]

-

Stir the mixture under reflux temperature. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC). The conversion is typically complete within 5 hours.[1][3]

-

After completion, cool the solution to room temperature.

-

Adjust the pH of the solution to 12 with a 50% aqueous NaOH solution.[1][3]

-

Extract the mixture twice with isopropyl acetate (e.g., 2 x 66 ml).[3]

-

The combined organic layers contain the venlafaxine base, which can be further purified or converted to a salt form.

Analytical Methodologies for Quantification

Accurate quantification of this compound, especially in biological matrices, is crucial for pharmacokinetic and metabolic studies. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection.[5][8]

LC-MS/MS for High-Sensitivity Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of venlafaxine and its metabolites in plasma.[7][12][13][14]

Illustrative LC-MS/MS Protocol Outline:

Caption: General steps for LC-MS/MS analysis of this compound.

Key Parameters for Method Development:

-

Sample Preparation: Protein precipitation or solid-phase extraction (SPE) are commonly used to extract the analytes from plasma.[12][13]

-

Chromatographic Separation: A C18 or phenyl column is often employed for separation.[7][12]

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typical.[7]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple-reaction monitoring (MRM) mode for high selectivity.[14]

HPLC-UV for Routine Analysis

For applications where the ultra-high sensitivity of LC-MS/MS is not required, HPLC with UV detection offers a more accessible and economical alternative.[5][10]

Typical HPLC-UV Method Parameters:

-

Column: C18 stationary phase.[5]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer.[5]

-

Detection Wavelength: Typically around 200-230 nm.[5]

-

Quantification Limit: Generally in the range of ng/mL.[5]

Conclusion

This compound, while a minor metabolite of venlafaxine, is a significant compound of interest for researchers in pharmacology, drug metabolism, and analytical chemistry. A thorough understanding of its chemical identifiers, metabolic origins, and the methodologies for its synthesis and analysis is fundamental to advancing research in these fields. This guide provides a consolidated and technically grounded resource to support these endeavors.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. EP2181982B1 - Process for preparing venlafaxine hydrochloride of form I - Google Patents [patents.google.com]

- 4. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. archivespp.pl [archivespp.pl]

- 6. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry | Kuzmin | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]

- 14. turkjps.org [turkjps.org]

N,N-Didesmethylvenlafaxine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N,N-Didesmethylvenlafaxine, also known as dinorvenlafaxine, is a significant metabolite of the antidepressant drug venlafaxine.[1] As a key component in the metabolic cascade of venlafaxine, understanding its physicochemical properties, metabolic fate, and analytical determination is crucial for comprehensive pharmacokinetic and pharmacodynamic studies in drug development. This document provides an in-depth technical guide on this compound, consolidating its core characteristics, metabolic pathways, and relevant experimental protocols.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃NO₂ | [1][2] |

| Molecular Weight | 249.35 g/mol | [1][2] |

| IUPAC Name | 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | [1] |

| CAS Number | 93413-77-5 | [1] |

Metabolic Signaling Pathway

This compound is a product of the sequential demethylation of venlafaxine. The metabolic pathway primarily involves cytochrome P450 (CYP) enzymes. Venlafaxine is first metabolized to O-desmethylvenlafaxine (ODV), an active metabolite, and N-desmethylvenlafaxine (NDV).[3][4][5] NDV is then further demethylated to form this compound.[3][4] The following diagram illustrates this metabolic cascade.

Experimental Protocols

Synthesis of Venlafaxine from this compound Hydrochloride

A common synthetic route to venlafaxine involves the N-methylation of this compound. The Eschweiler-Clarke reaction is a frequently employed method for this transformation.

Methodology:

-

Reaction Setup: A solution of this compound hydrochloride is prepared in water.[6][7]

-

Reagent Addition: Formic acid and an aqueous solution of formaldehyde are added to the mixture.[6][7]

-

Reaction Conditions: The mixture is stirred and heated under reflux. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).[6][7]

-

Workup: Upon completion, the solution is cooled and the pH is adjusted to become alkaline using a sodium hydroxide solution.[6][7]

-

Extraction: The product, venlafaxine, is then extracted from the aqueous solution using an organic solvent such as isopropyl acetate.[6][7]

The following diagram outlines the general workflow for this synthesis.

Analytical Determination of Venlafaxine and its Metabolites in Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of venlafaxine and its metabolites, including this compound, in biological samples such as plasma.[8][9]

Methodology:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Column: A C18 column is frequently employed as the stationary phase.[8]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a phosphate buffer.[8]

-

Detection: UV or spectrofluorimetric detectors are commonly used.[8] Mass spectrometry (MS) can also be coupled with liquid chromatography for enhanced sensitivity and specificity.[8]

-

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a known concentration of a standard.

The logical relationship between venlafaxine and its primary and secondary metabolites is depicted in the diagram below.

References

- 1. This compound | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. anaxlab.com [anaxlab.com]

- 3. scialert.net [scialert.net]

- 4. ClinPGx [clinpgx.org]

- 5. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. EP2181982B1 - Process for preparing venlafaxine hydrochloride of form I - Google Patents [patents.google.com]

- 8. archivespp.pl [archivespp.pl]

- 9. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of N,N-Didesmethylvenlafaxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Didesmethylvenlafaxine is a metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine. While the pharmacological profiles of venlafaxine and its major active metabolite, O-desmethylvenlafaxine (desvenlafaxine), are well-documented, this compound is considered a minor metabolite with limited characterization in publicly available literature. This technical guide synthesizes the available information on the metabolic context of this compound and provides a detailed overview of the experimental protocols used to characterize the pharmacological activity of compounds at monoamine transporters. Due to the scarcity of specific data for this compound, this document presents the pharmacological data for venlafaxine and desvenlafaxine to offer a comparative framework.

Introduction

Metabolism of Venlafaxine

Venlafaxine is extensively metabolized in the liver, primarily by CYP2D6 to its major active metabolite, O-desmethylvenlafaxine (desvenlafaxine). Minor pathways involving CYP3A4, CYP2C19, and CYP2C9 lead to the formation of N-desmethylvenlafaxine. Further metabolism of these metabolites can result in N,O-didesmethylvenlafaxine and subsequently this compound.[1][3]

Metabolic pathway of venlafaxine.

Pharmacological Profile: Monoamine Transporter Affinity and Reuptake Inhibition

Specific quantitative data for this compound's affinity for SERT, NET, and DAT are not well-documented in the literature. To provide a relevant pharmacological context, the binding affinities (Ki) and reuptake inhibition potencies (IC50) for venlafaxine and its major active metabolite, O-desmethylvenlafaxine, are presented below.

Monoamine Transporter Binding Affinity

Binding affinity is typically determined by radioligand binding assays, where the test compound's ability to displace a specific radiolabeled ligand from the transporter is measured. The Ki value represents the inhibition constant and is inversely proportional to the binding affinity.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (% inhibition @ 100 µM) |

| Venlafaxine | 82[4] | 2480[4] | Weak inhibition |

| O-desmethylvenlafaxine | 40.2[5] | 558.4[5] | 62%[5] |

| This compound | Data not available | Data not available | Data not available |

Monoamine Transporter Reuptake Inhibition

Reuptake inhibition is assessed by measuring the ability of a compound to block the uptake of a radiolabeled neurotransmitter into cells or synaptosomes expressing the respective transporter. The IC50 value is the concentration of the compound that inhibits 50% of the specific uptake.

| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |

| Venlafaxine | 145[6] | 2483[6] | 7647[6] |

| O-desmethylvenlafaxine | 47.3[5] | 531.3[5] | Data not available |

| This compound | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed, representative protocols for key in vitro assays used to determine the pharmacological profile of compounds at monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a method to determine the binding affinity (Ki) of a test compound for SERT, NET, and DAT using membranes from cells stably expressing the human transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for monoamine transporters.

Materials:

-

Cell membranes from HEK293 cells stably expressing hSERT, hNET, or hDAT.

-

Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

-

Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test compound (this compound).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Frozen cell pellets are homogenized in ice-cold lysis buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in assay buffer. Protein concentration is determined using a BCA protein assay.[7]

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the appropriate radioligand at a concentration near its Kd. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a known selective inhibitor is added.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[7]

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a radioligand binding assay.

Neurotransmitter Uptake Inhibition Assay

This protocol outlines a method to measure the potency (IC50) of a test compound to inhibit the uptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

Objective: To determine the IC50 value of a test compound for the inhibition of serotonin, norepinephrine, and dopamine uptake.

Materials:

-

Synaptosomes prepared from rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) or HEK293 cells expressing the respective human transporters.

-

Radiolabeled neurotransmitters: [³H]serotonin, [³H]norepinephrine, [³H]dopamine.

-

Uptake buffer (e.g., Krebs-Henseleit buffer) containing a monoamine oxidase inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.[8]

-

Selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT).

-

Test compound (this compound).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Synaptosomes/Cells: Synaptosomes are prepared by homogenizing brain tissue in a sucrose solution followed by differential centrifugation.[9] For cell-based assays, cells are cultured to confluency in 96-well plates.[10]

-

Pre-incubation: Synaptosomes or cells are pre-incubated with the test compound at various concentrations or with a selective inhibitor for non-specific uptake determination.

-

Initiation of Uptake: Uptake is initiated by adding the radiolabeled neurotransmitter. The incubation is carried out for a short period (e.g., 1-10 minutes) at 37°C.[8]

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Scintillation Counting: The radioactivity trapped inside the synaptosomes or cells on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific uptake is calculated by subtracting non-specific uptake from total uptake. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Workflow for a neurotransmitter uptake assay.

Signaling Pathways

The primary mechanism of action of venlafaxine and its active metabolites is the blockade of SERT and NET. This inhibition leads to an increase in the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. The downstream signaling pathways are complex and involve the activation of various postsynaptic receptors, leading to a cascade of intracellular events that are thought to underlie the therapeutic effects of these drugs.

Hypothesized mechanism of action at the synapse.

Conclusion

This compound is a minor metabolite of venlafaxine. While its parent compound and major active metabolite, O-desmethylvenlafaxine, are well-characterized as potent inhibitors of serotonin and norepinephrine reuptake, the pharmacological profile of this compound remains largely unexplored in the public domain. Based on the limited information available for other minor metabolites of venlafaxine, it is presumed to have significantly lower activity at monoamine transporters compared to venlafaxine and desvenlafaxine. Further in vitro and in vivo studies, following the protocols outlined in this guide, are necessary to definitively characterize the pharmacological profile of this compound and determine its potential contribution to the overall clinical effects of venlafaxine.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of N,N-Didesmethylvenlafaxine: An Uncharted Territory in Venlafaxine's Mechanism of Action

Despite its established presence as a metabolite of the widely prescribed antidepressant venlafaxine, the precise mechanism of action of N,N-Didesmethylvenlafaxine remains largely uncharacterized in publicly available scientific literature. This technical guide consolidates the current understanding of venlafaxine's metabolic pathways and highlights the significant knowledge gap concerning the direct pharmacological activity of its N,N-didesmethylated metabolite.

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are O-demethylation and N-demethylation. O-demethylation, predominantly catalyzed by CYP2D6, leads to the formation of O-desmethylvenlafaxine (desvenlafaxine), the major active metabolite with a pharmacological profile similar to the parent compound.

The N-demethylation pathway, considered a minor route, is mediated by CYP3A4 and CYP2C19, resulting in the formation of N-desmethylvenlafaxine. Subsequent demethylation of N-desmethylvenlafaxine or N-demethylation of O-desmethylvenlafaxine yields this compound. While its existence is confirmed, its contribution to the overall therapeutic effect or side-effect profile of venlafaxine is currently speculative due to a lack of specific binding and functional data.

Core Mechanism of Action: A Focus on the Precursors

The primary mechanism of action of venlafaxine and its major active metabolite, desvenlafaxine, involves the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentrations of serotonin and norepinephrine, respectively, which is believed to be the cornerstone of their antidepressant and anxiolytic effects. Their affinity for the dopamine transporter (DAT) is significantly lower.

While comprehensive quantitative data for this compound is not available, it is often qualitatively described as "less active" or a "minor metabolite" in pharmacological literature. This suggests that its affinity for SERT, NET, and DAT is likely to be significantly lower than that of venlafaxine and desvenlafaxine. However, without empirical data, this remains an assumption.

Quantitative Data: A Notable Absence

A thorough review of scientific databases reveals a conspicuous absence of quantitative data, such as dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50), for this compound's interaction with the primary monoamine transporters. This lack of data prevents a direct comparison with its parent compounds and hinders a comprehensive understanding of its potential pharmacological role.

Experimental Protocols: A Generalized Approach

While specific experimental protocols for the characterization of this compound are not published, the methodologies to determine its binding affinity and reuptake inhibition would follow established in vitro pharmacological assays.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound to a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT).

Generalized Protocol:

-

Membrane Preparation: Membranes from cells stably expressing hSERT, hNET, or hDAT are prepared.

-

Radioligand Incubation: A specific radioligand (e.g., [³H]citalopram for hSERT, [³H]nisoxetine for hNET, [³H]WIN 35,428 for hDAT) is incubated with the prepared membranes.

-

Competition Binding: The incubation is performed in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Assays

These functional assays measure the ability of a compound to inhibit the uptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the reuptake of serotonin, norepinephrine, and dopamine.

Generalized Protocol:

-

Cell/Synaptosome Preparation: Synaptosomes from specific brain regions or cells expressing the transporters are prepared.

-

Incubation with Test Compound: The preparations are pre-incubated with varying concentrations of this compound.

-

Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is added, and the uptake is allowed to proceed for a defined period.

-

Termination and Measurement: The uptake is terminated by rapid filtration or washing, and the amount of radioactivity taken up by the cells or synaptosomes is quantified.

-

Data Analysis: The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

Signaling Pathways and Logical Relationships

The signaling pathways directly modulated by this compound are unknown due to the lack of primary pharmacological data. However, based on the established mechanism of SNRIs, any significant inhibition of SERT and/or NET would lead to downstream signaling cascades.

The following diagram illustrates the established metabolic pathway of venlafaxine, highlighting the position of this compound.

This diagram shows the workflow for a typical radioligand binding assay to determine binding affinity.

Conclusion

The mechanism of action of this compound represents a significant void in the comprehensive understanding of venlafaxine's pharmacology. While it is a known metabolite, the absence of publicly available quantitative binding and functional data for the serotonin, norepinephrine, and dopamine transporters prevents a definitive characterization of its activity. Future research focusing on the in vitro pharmacological profiling of this compound is crucial to elucidate its potential contribution to the clinical effects of venlafaxine. Such studies would not only complete our understanding of venlafaxine's metabolic and pharmacological cascade but could also inform the development of future therapeutics with refined mechanisms of action. Until such data becomes available, the role of this compound will remain a matter of scientific inquiry rather than established fact.

Investigating the Biological Activity of N,N-Didesmethylvenlafaxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Didesmethylvenlafaxine is a minor metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine. Formed through the N-demethylation of venlafaxine, this compound is generally considered to possess significantly less pharmacological activity than its parent drug and the major active metabolite, O-desmethylvenlafaxine (desvenlafaxine). This guide provides a comprehensive overview of the known biological properties of this compound, summarizing available data on its interaction with key monoamine transporters. Due to a lack of specific quantitative binding data for this compound in the scientific literature, this document presents comparative data for venlafaxine and O-desmethylvenlafaxine to contextualize the activity profile of this compound. Detailed experimental protocols for assessing monoamine transporter binding and reuptake inhibition are also provided, alongside visualizations of relevant metabolic and signaling pathways.

Introduction

Venlafaxine is a widely prescribed antidepressant that exerts its therapeutic effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), and to a lesser extent, dopamine (DA).[1] Its metabolic pathway is complex, involving several cytochrome P450 enzymes and resulting in multiple metabolites. The primary metabolic route is O-demethylation to form O-desmethylvenlafaxine (ODV), a pharmacologically active metabolite that is itself marketed as the antidepressant desvenlafaxine.[2] A minor pathway involves N-demethylation, leading to the formation of N-desmethylvenlafaxine and subsequently this compound.[3] While the pharmacology of venlafaxine and ODV is well-characterized, the biological activity of the N-demethylated metabolites is less extensively studied. Available literature consistently indicates that this compound is a minor metabolite with weak or negligible activity at the monoamine transporters.[4]

Comparative Pharmacological Data

Table 1: Comparative in vitro Binding Affinities (Ki) at Human Monoamine Transporters

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Venlafaxine | 82[5] | 2480[5] | Weak affinity[6] |

| O-Desmethylvenlafaxine | 40.2[7] | 558.4[7] | Weak affinity (62% inhibition at 100 µM)[7] |

| This compound | Data not available | Data not available | Data not available |

Table 2: Comparative in vitro Functional Activity (IC50) for Monoamine Reuptake Inhibition

| Compound | 5-HT Reuptake IC50 (nM) | NE Reuptake IC50 (nM) | DA Reuptake IC50 (nM) |

| Venlafaxine | Moderate affinity[8] | Very low affinity[8] | Weak inhibitor[9] |

| O-Desmethylvenlafaxine | 47.3[7] | 531.3[7] | Data not available |

| This compound | Data not available | Data not available | Data not available |

Metabolic Pathways and Signaling

The biotransformation of venlafaxine is primarily governed by the cytochrome P450 enzyme system. The metabolic cascade leading to the formation of this compound and the subsequent impact on serotonergic and noradrenergic signaling are depicted below.

Metabolic pathway of venlafaxine to its metabolites.

The primary mechanism of action of venlafaxine and its active metabolite involves the blockade of SERT and NET, leading to increased synaptic concentrations of serotonin and norepinephrine.

Simplified SNRI mechanism of action at the synapse.

Experimental Protocols

The following are detailed, representative protocols for the in vitro assessment of a compound's activity at monoamine transporters. These methods are standard in the field for characterizing the pharmacological profile of compounds like venlafaxine and its metabolites.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity of a test compound for SERT, NET, and DAT.

Workflow for a radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound for human SERT, NET, and DAT.

Materials:

-

Cell membranes from cell lines stably expressing the human transporter of interest (e.g., HEK293-hSERT, HEK293-hNET, HEK293-hDAT).

-

Radioligands:

-

For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55

-

For hNET: [³H]Nisoxetine or [¹²⁵I]RTI-121

-

For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-121

-

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control (a high concentration of a known inhibitor for the respective transporter, e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (pre-soaked in polyethylenimine for some assays).

-

Cell harvester.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the test compound at various dilutions.

-

50 µL of the radioligand at a concentration near its Kd value.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Neurotransmitter Reuptake Assay

This protocol describes a functional assay to measure the inhibition of neurotransmitter reuptake into cells expressing the respective transporter.

Objective: To determine the IC50 value for the inhibition of serotonin, norepinephrine, or dopamine reuptake by a test compound.

Materials:

-

Cell line stably expressing the human transporter of interest (e.g., HEK293-hSERT, HEK293-hNET, CHO-hDAT).

-

Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, or [³H]DA.

-

Test compound (e.g., this compound) at various concentrations.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

96-well cell culture plates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Plating: Plate the cells in 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer or detergent.

-

Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

-

Data Analysis:

-

Determine the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Conclusion

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. Frontiers | Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication [frontiersin.org]

- 3. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. archivespp.pl [archivespp.pl]

- 5. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. active metabolite o-desmethylvenlafaxine: Topics by Science.gov [science.gov]

- 8. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

N,N-Didesmethylvenlafaxine: An In-Depth Technical Guide to a Minor Metabolite of Venlafaxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the major active metabolite, O-desmethylvenlafaxine (ODV), has been well-characterized and is itself marketed as an antidepressant (desvenlafaxine), the minor metabolites of venlafaxine are less extensively studied. This technical guide focuses on N,N-didesmethylvenlafaxine, more accurately and commonly referred to in scientific literature as N,O-didesmethylvenlafaxine (NODDV) , a secondary and minor metabolite of venlafaxine. This document provides a comprehensive overview of the formation, pharmacokinetic profile, and analytical methodologies for NODDV, tailored for a scientific audience.

Metabolic Pathway of Venlafaxine to N,O-Didesmethylvenlafaxine

Venlafaxine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The major metabolic pathway is O-demethylation to ODV, predominantly catalyzed by CYP2D6.[1][2] A minor pathway involves N-demethylation to N-desmethylvenlafaxine (NDV), which is mediated by CYP3A4 and CYP2C19.[1][2]

N,O-didesmethylvenlafaxine is subsequently formed through the further metabolism of both ODV and NDV. This secondary metabolic step is carried out by a combination of CYP enzymes, including CYP2C19, CYP2D6, and/or CYP3A4.[1][2] NODDV can be further metabolized to N,N,O-tridesmethylvenlafaxine or be excreted as a glucuronide conjugate.[1]

Pharmacokinetics and Quantitative Data

N,O-didesmethylvenlafaxine is considered a minor metabolite with no known significant pharmacological activity.[2] The majority of a venlafaxine dose is excreted in the urine as its metabolites.

Table 1: Urinary Excretion of Venlafaxine and its Metabolites

| Compound | Percentage of Administered Dose in Urine | Reference(s) |

| Unchanged Venlafaxine | 5% | [3] |

| Unconjugated O-desmethylvenlafaxine (ODV) | 29% | [3] |

| Conjugated O-desmethylvenlafaxine (ODV) | 26% | [3] |

| N,O-didesmethylvenlafaxine (NODDV) | ~16% | [4][5] |

| N-desmethylvenlafaxine (NDV) | ~1% | [5] |

| Other Minor Inactive Metabolites | Part of the remaining 27% | [3] |

Table 2: Pharmacokinetic Parameters of Venlafaxine and its Major Active Metabolite

| Parameter | Venlafaxine | O-desmethylvenlafaxine (ODV) | Reference(s) |

| Elimination Half-life (t½) | ~5 ± 2 hours | ~11 ± 2 hours | [5] |

| Apparent Plasma Clearance (CL/F) | 1.3 ± 0.6 L/h/kg | 0.4 ± 0.2 L/h/kg | [6] |

| Volume of Distribution (Vd/F) | 7.5 ± 3.7 L/kg | 5.7 ± 1.8 L/kg | [6] |

| Plasma Protein Binding | ~27% | ~30% | [6] |

Pharmacokinetic parameters for N,O-didesmethylvenlafaxine are not well-established due to its minor nature.

Physiological Effects and Signaling Pathways

The primary mechanism of action of venlafaxine is the potentiation of neurotransmitter activity in the central nervous system through the inhibition of serotonin and norepinephrine reuptake.[1][7] Its major active metabolite, ODV, exhibits a similar pharmacological profile.[8] N,O-didesmethylvenlafaxine is considered to be pharmacologically inactive, with significantly less affinity for serotonin and norepinephrine transporters compared to the parent drug and ODV.[2] Therefore, it is not expected to contribute to the therapeutic effects or the adverse drug reactions associated with venlafaxine treatment.

The relevant signaling pathway to consider is that of the parent compound, venlafaxine, which NODDV does not significantly impact.

Experimental Protocols

The quantification of N,O-didesmethylvenlafaxine, along with venlafaxine and its other metabolites in biological matrices, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a generalized protocol based on published methodologies.

Protocol: Simultaneous Quantification of Venlafaxine and its Metabolites in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 200 µL of a precipitation solution (e.g., acetonitrile containing an internal standard such as venlafaxine-d6 and ODV-d6).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the mixture at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Flow Rate: Approximately 0.4 mL/min.

-

Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each analyte.

-

Venlafaxine: m/z 278.2 → m/z 260.2

-

O-desmethylvenlafaxine (ODV): m/z 264.2 → m/z 246.2

-

N-desmethylvenlafaxine (NDV): m/z 264.2 → m/z 246.2

-

N,O-didesmethylvenlafaxine (NODDV): m/z 250.2 → m/z 232.2 (Note: Specific mass transitions may vary slightly depending on the instrument and conditions).

-

4. Quantification

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.

-

The concentration of NODDV and other metabolites in the plasma samples is then determined from this calibration curve. A recent study reported an analytical measuring range for NODDV of 5-800 ng/mL in human plasma.[9]

Conclusion

N,O-didesmethylvenlafaxine is a minor, pharmacologically inactive metabolite of venlafaxine formed through secondary metabolic pathways involving several CYP450 enzymes. While it constitutes a notable portion of the excreted metabolites, its lack of significant biological activity suggests it plays a negligible role in the clinical efficacy and safety profile of venlafaxine. The analytical methods, primarily LC-MS/MS, are well-established for its detection and quantification in biological matrices, allowing for its inclusion in comprehensive pharmacokinetic studies of venlafaxine. This guide provides a foundational understanding of N,O-didesmethylvenlafaxine for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

- 1. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. archivespp.pl [archivespp.pl]

- 6. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sequential In Vitro Demethylation of Venlafaxine to N,N-Didesmethylvenlafaxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolic pathway of the antidepressant drug venlafaxine, with a specific focus on its sequential demethylation to N,N-didesmethylvenlafaxine. This document details the enzymatic processes, presents available quantitative data, outlines experimental protocols for studying this metabolic route, and provides visual representations of the key pathways and workflows.

Introduction to Venlafaxine Metabolism

Venlafaxine (VEN) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are O-demethylation and N-demethylation[1][2]. O-demethylation, primarily catalyzed by CYP2D6, leads to the formation of the major active metabolite, O-desmethylvenlafaxine (ODV)[1].

The N-demethylation pathway, which is the focus of this guide, is generally considered a minor route in overall venlafaxine metabolism[1][2]. This pathway involves the sequential removal of two methyl groups from the tertiary amine of venlafaxine, leading to the formation of N-desmethylvenlafaxine (NDV) and subsequently this compound (NNDV).

The Metabolic Pathway to this compound

The formation of this compound from venlafaxine is a two-step enzymatic process.

Step 1: Venlafaxine to N-Desmethylvenlafaxine (NDV)

The initial N-demethylation of venlafaxine to N-desmethylvenlafaxine is catalyzed by multiple CYP isoforms, with CYP3A4 and CYP2C19 playing the most significant roles[1][2].

Step 2: N-Desmethylvenlafaxine to this compound (NNDV)

N-desmethylvenlafaxine, the product of the first demethylation, serves as a substrate for a second demethylation reaction to form this compound. While the specific enzymes responsible for this second step are not as extensively characterized as the initial step, it is presumed that CYP enzymes, likely including those involved in the first demethylation, are responsible.

Quantitative Data on N-Demethylation

Quantitative kinetic data for the formation of N-desmethylvenlafaxine from venlafaxine has been determined in in vitro systems. However, specific kinetic parameters for the subsequent conversion of N-desmethylvenlafaxine to this compound are not well-documented in the literature, reflecting its status as a minor metabolic pathway.

Table 1: In Vitro Kinetic Parameters for the Formation of N-Desmethylvenlafaxine from Venlafaxine in Human Liver Microsomes

| Parameter | Value | Reference |

| Vmax (nmol/min/mg protein) | 2.14 | [1] |

| Km (µM) | 2504 | [1] |

This data represents the overall formation of NDV and may involve contributions from multiple enzymes.

Table 2: Cytochrome P450 Isoforms Involved in Venlafaxine N-Demethylation

| Enzyme | Role in N-demethylation | Reference |

| CYP3A4 | Major contributor | [1][2] |

| CYP2C19 | Contributor | [1][2] |

| CYP2C9 | Minor contributor |

Experimental Protocols

This section outlines a general protocol for studying the in vitro metabolism of venlafaxine to this compound using human liver microsomes.

Experimental Workflow

Detailed Methodology

Objective: To determine the in vitro formation of N-desmethylvenlafaxine and this compound from venlafaxine in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM)

-

Venlafaxine hydrochloride

-

N-Desmethylvenlafaxine (analytical standard)

-

This compound (analytical standard)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (IS) (e.g., venlafaxine-d6)

-

96-well plates

-

Incubator/shaker

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a stock solution of venlafaxine (e.g., 10 mM in methanol or water) and serially dilute to create working solutions.

-

Prepare a stock solution of the internal standard in an appropriate solvent.

-

-

Incubation:

-

On a 96-well plate, combine the following in each well:

-

Potassium phosphate buffer (to make up the final volume)

-

Human liver microsomes (final concentration typically 0.2-1.0 mg/mL)

-

Venlafaxine working solution (to achieve desired final concentrations, e.g., a range from 1 to 100 µM)

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

Incubate the plate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the respective wells.

-

Seal the plate and vortex briefly to mix.

-

Centrifuge the plate at 4°C for 10-15 minutes at a high speed (e.g., 3000 x g) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate venlafaxine and its metabolites (e.g., starting with a low percentage of B and increasing over several minutes).

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: Example MRM Transitions for Venlafaxine and its N-Demethylated Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Venlafaxine | 278.2 | 58.1 |

| N-Desmethylvenlafaxine | 264.2 | 58.1 |

| This compound | 250.2 | 121.1 |

| Venlafaxine-d6 (IS) | 284.2 | 64.1 |

Note: These are example transitions and should be optimized for the specific instrument used.

Data Analysis and Interpretation

The concentrations of venlafaxine, N-desmethylvenlafaxine, and this compound in the samples are quantified by comparing the peak area ratios of the analytes to the internal standard against a standard curve prepared with known concentrations of the analytical standards.

The rate of formation of each metabolite can then be calculated and used to determine kinetic parameters such as Km and Vmax by fitting the data to the Michaelis-Menten equation. This will provide a quantitative understanding of the efficiency of each step in the sequential N-demethylation of venlafaxine.

Conclusion

The in vitro metabolism of venlafaxine to this compound is a sequential, two-step N-demethylation process primarily mediated by CYP3A4 and CYP2C19 in the initial step. While this is a minor metabolic pathway, its characterization is important for a complete understanding of venlafaxine's disposition. The experimental protocols outlined in this guide provide a framework for researchers to investigate this pathway, quantify the formation of its metabolites, and further elucidate the specific enzymes and kinetics involved in the second demethylation step. A thorough understanding of these metabolic pathways is crucial for predicting potential drug-drug interactions and inter-individual variability in response to venlafaxine therapy.

References

A Technical Guide to the Role of Cytochrome P450 Enzymes in the Formation of N,N-Didesmethylvenlafaxine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. This process leads to the formation of several metabolites, including the pharmacologically active O-desmethylvenlafaxine (ODV) and the minor metabolites N-desmethylvenlafaxine (NDV) and N,N-didesmethylvenlafaxine (DDV), also known as N,O-didesmethylvenlafaxine (NODV). The formation of DDV is a multi-step process involving several key CYP450 isoforms. Understanding the specific roles of these enzymes is critical for predicting drug-drug interactions, understanding inter-individual pharmacokinetic variability due to genetic polymorphisms, and ensuring patient safety and efficacy. This guide provides a detailed overview of the CYP450 enzymes involved in the metabolic cascade leading to DDV formation, summarizes quantitative data, details relevant experimental protocols, and visualizes the core metabolic and experimental pathways.

Venlafaxine Metabolic Pathways

The biotransformation of venlafaxine is complex, branching into two primary pathways initiated by O-demethylation and N-demethylation.

-

Major Pathway (O-demethylation): The principal metabolic route for venlafaxine is O-demethylation to its active metabolite, O-desmethylvenlafaxine (ODV). This reaction is predominantly catalyzed by the highly polymorphic enzyme CYP2D6 .[1][2][3] Individuals with reduced or absent CYP2D6 activity (poor metabolizers) exhibit higher plasma concentrations of the parent drug, venlafaxine, and lower concentrations of ODV.[2][4]

-

Minor Pathway (N-demethylation): A smaller fraction of venlafaxine is metabolized via N-demethylation to form N-desmethylvenlafaxine (NDV). This pathway is catalyzed by CYP3A4 and CYP2C19 .[1][3][5] In individuals who are CYP2D6 poor metabolizers, there is an increased metabolic flux through this N-demethylation route, leading to higher levels of NDV.[1][3]

-

Formation of this compound (DDV): The final metabolite, DDV, is formed through the subsequent metabolism of both ODV and NDV. This secondary metabolic step is catalyzed by a combination of enzymes, including CYP2C19, CYP2D6, and/or CYP3A4 .[1][5] The formation of DDV represents a convergence point for the major and minor metabolic pathways of venlafaxine.

Role of Specific CYP450 Enzymes in DDV Formation

The formation of this compound is not a direct conversion from venlafaxine but rather the result of sequential demethylation steps. The contribution of each enzyme is crucial for the overall metabolic profile.

Data Presentation: Enzyme Contributions to Venlafaxine Metabolism

The following table summarizes the roles of the key CYP450 enzymes in the metabolic cascade from venlafaxine to this compound. While precise quantitative contributions for each step are not consistently reported across all literature, the primary and secondary roles are well-established.

| Metabolic Conversion | Primary Enzyme(s) | Secondary/Minor Enzyme(s) | Notes |

| Venlafaxine → O-desmethylvenlafaxine (ODV) | CYP2D6 [1][3] | CYP2C19[1][3] | This is the major metabolic pathway for venlafaxine. |

| Venlafaxine → N-desmethylvenlafaxine (NDV) | CYP3A4 , CYP2C19 [1][3] | CYP2C9[5][6] | This is generally a minor pathway, but its relevance increases in CYP2D6 poor metabolizers.[1][3] |

| O-desmethylvenlafaxine (ODV) → this compound (DDV) | CYP2C19 , CYP3A4 [1][5] | CYP2D6[1][5] | ODV is further metabolized to DDV. |

| N-desmethylvenlafaxine (NDV) → this compound (DDV) | CYP2D6 [1][7] | CYP2C19[1][7] | The CYP2D6 genotype significantly influences the DDV/NDV ratio.[7] |

Visualization of Metabolic Pathway

The following diagram illustrates the sequential metabolism of venlafaxine to this compound, highlighting the roles of the involved CYP450 enzymes.

Caption: Metabolic pathway of venlafaxine to this compound.

Experimental Protocols for CYP450 Reaction Phenotyping

Identifying the specific CYP450 enzymes responsible for a drug's metabolism (reaction phenotyping) is a critical step in drug development.[8] A multi-pronged approach is typically employed, combining data from recombinant enzymes and human liver microsomes with selective inhibitors.[9]

Objective

To identify the CYP450 isoform(s) responsible for the conversion of venlafaxine and its primary metabolites (ODV, NDV) to this compound.

Materials

-

Test Substrates: Venlafaxine, O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV).

-

Biological Systems:

-

Pooled Human Liver Microsomes (HLM).

-

Recombinant human CYP enzymes (e.g., rCYP1A2, rCYP2C9, rCYP2C19, rCYP2D6, rCYP3A4).

-

-

Cofactors: NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Reagents:

-

Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

-

Selective chemical inhibitors for each major CYP isoform (see table below).

-

Quenching solution (e.g., acetonitrile or methanol, often containing an internal standard).

-

-

Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

| Target Enzyme | Selective Chemical Inhibitor |

| CYP1A2 | Furafylline |

| CYP2C9 | Sulfaphenazole |

| CYP2C19 | Ticlopidine |

| CYP2D6 | Quinidine |

| CYP3A4 | Ketoconazole |

Methodology

Part 1: Recombinant Enzyme Screening

-

Incubation Preparation: Prepare incubation mixtures in phosphate buffer containing a specific recombinant CYP enzyme, the test substrate (e.g., ODV or NDV), and the NADPH-regenerating system.

-